molecular formula C6H10N4 B15317752 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine

Cat. No.: B15317752
M. Wt: 138.17 g/mol
InChI Key: COHMDMODSYQDIR-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups .

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects. The pathways involved in these interactions often include key signaling cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
  • 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
  • 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine hydrochloride

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine

InChI

InChI=1S/C6H10N4/c7-5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3,7H2

InChI Key

COHMDMODSYQDIR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2CC1N

Origin of Product

United States

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